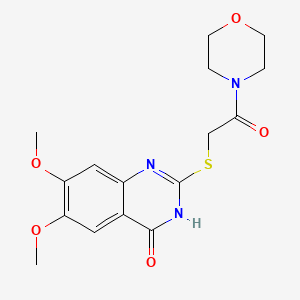

2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone, commonly known as HMME, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. HMME is a synthetic compound that is structurally similar to hematoporphyrin derivative (HPD), which was the first photosensitizer used in PDT. However, HMME has several advantages over HPD, including higher selectivity for tumor cells, better solubility, and lower toxicity.

科学的研究の応用

FLT3 Inhibition and Anti-Acute Myeloid Leukemia Activity

The compound's derivative, specifically 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea, has shown significant potency against FLT3-driven Acute Myeloid Leukemia (AML) cells in vitro and in vivo. In a mouse model, a daily dose led to complete tumor regression without obvious toxicity, indicating its potential as a therapeutic agent for AML (Li et al., 2012).

Photophysical Properties in Dihydroquinazolinone Derivatives

A study on dihydroquinazolinone derivatives, including those related to 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone, highlighted their unique photophysical properties. These compounds exhibit changes in photophysical properties depending on solvent polarity, which can be important in the development of optical materials or sensors (Pannipara et al., 2017).

Anticonvulsant and Antimicrobial Activities

Thioxoquinazolinone derivatives, a class to which this compound belongs, have been studied for their anticonvulsant and antimicrobial activities. Some derivatives showed broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity, indicating their potential for further pharmaceutical development (Rajasekaran et al., 2013).

Alzheimer's Disease Treatment Potential

2-Substituted 8-hydroxyquinolines, a category that includes derivatives of this compound, have been proposed for the treatment of Alzheimer's disease. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting redox chemistry, which is crucial in Alzheimer's pathology (Kenche et al., 2013).

Antitubercular Activity

Specific derivatives of this compound class have shown promise as antitubercular agents. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides exhibited significant in vitro activity against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis (Marvadi et al., 2020).

Antihypoxic Activity

Derivatives of this compound have been explored for their antihypoxic effects, with several amides showing high efficacy. This research points towards potential applications in conditions where oxygen deprivation is a key factor, such as ischemic diseases (Ukrainets et al., 2014).

特性

IUPAC Name |

6,7-dimethoxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-22-12-7-10-11(8-13(12)23-2)17-16(18-15(10)21)25-9-14(20)19-3-5-24-6-4-19/h7-8H,3-6,9H2,1-2H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEZVVLVGJOQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)SCC(=O)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)

![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)

![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)

![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)

![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)

![1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2532675.png)